molecular formula C8H13ClO B12108839 3-(Chloromethyl)-2-cyclopropyloxolane

3-(Chloromethyl)-2-cyclopropyloxolane

Cat. No.: B12108839
M. Wt: 160.64 g/mol
InChI Key: MEKWHTLJDVMNGZ-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-2-cyclopropyloxolane is an organic compound characterized by a cyclopropyl group attached to an oxolane ring, with a chloromethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-2-cyclopropyloxolane typically involves the chloromethylation of 2-cyclopropyloxolane. One common method is the reaction of 2-cyclopropyloxolane with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-2-cyclopropyloxolane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.

    Reduction: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Formation of azido, thioether, or ether derivatives.

    Oxidation: Formation of oxirane derivatives.

    Reduction: Formation of methyl-substituted oxolane derivatives.

Scientific Research Applications

3-(Chloromethyl)-2-cyclopropyloxolane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and probes for studying biological processes.

    Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-2-cyclopropyloxolane depends on its specific application. In nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, facilitating the attack by nucleophiles. The cyclopropyl and oxolane rings provide structural rigidity and influence the reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-2-cyclopropylmethanol: Similar structure but with a hydroxyl group instead of an oxolane ring.

    3-(Chloromethyl)-2-cyclopropylmethane: Lacks the oxolane ring, making it less rigid.

    2-(Chloromethyl)-1,3-dioxolane: Contains a dioxolane ring instead of an oxolane ring.

Uniqueness

3-(Chloromethyl)-2-cyclopropyloxolane is unique due to the presence of both a cyclopropyl group and an oxolane ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for developing new bioactive compounds.

Properties

Molecular Formula

C8H13ClO

Molecular Weight

160.64 g/mol

IUPAC Name

3-(chloromethyl)-2-cyclopropyloxolane

InChI

InChI=1S/C8H13ClO/c9-5-7-3-4-10-8(7)6-1-2-6/h6-8H,1-5H2

InChI Key

MEKWHTLJDVMNGZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2C(CCO2)CCl

Origin of Product

United States

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